N-(4-bromo-2-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-4-(diphenylmethyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C24H23BrClN3O and its molecular weight is 484.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.07130 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Activities of Piperazine Derivatives
Piperazine derivatives have been extensively studied for their biological activities, including their roles as serotonin receptor agonists and their potential in the treatment of central nervous system disorders. For instance, one study describes the disposition and pharmacological effects of m-Chlorophenylpiperazine (CPP) in rats, highlighting its potent inhibition of serotonin binding to brain membrane receptors and its agonistic action on serotonin receptors, suggesting a direct serotonin agonist mechanism rather than a serotonin uptake inhibitor mechanism in vivo (Fuller, Snoddy, Mason, & Owen, 1981).
Application in Cancer Research
Piperazine derivatives have also shown promise in cancer research. A study on 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), a newly synthesized compound, revealed its excellent in vivo and in vitro anticancer activity and low toxicity. The metabolism of TM-208 in rats was investigated, and several metabolites were identified, suggesting potential pathways for its anticancer activity (Jiang, Ling, Han, Li, & Cui, 2007).
Role in Central Nervous System Disorders
Research into dopamine D3 receptor-selective or multitarget bitopic ligands based on the piperazine nucleus has shown potential for the treatment of central nervous system disorders. A scaffold hybridization strategy involving the N-(2,3-dichlorophenyl)piperazine nucleus linked to various pharmacophores resulted in the discovery of compounds with significant D3R-selective or multitarget properties, suggesting their utility in developing novel treatments for conditions such as schizophrenia and bipolar disorder (Bonifazi, Newman, Keck, Gervasoni, Vistoli, Del Bello, Giorgioni, Pavletić, Quaglia, & Piergentili, 2021).
Properties
IUPAC Name |
4-benzhydryl-N-(4-bromo-2-chlorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN3O/c25-20-11-12-22(21(26)17-20)27-24(30)29-15-13-28(14-16-29)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBWSCXWAGMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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